![molecular formula C5H7N3O B151054 (2-Aminopyrimidin-4-yl)methanol CAS No. 2164-67-2](/img/structure/B151054.png)
(2-Aminopyrimidin-4-yl)methanol
Overview
Description
(2-Aminopyrimidin-4-yl)methanol is a derivative of the aminopyrimidine family, which is a class of organic compounds characterized by the presence of an amino group attached to a pyrimidine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Synthesis Analysis
The synthesis of related aminopyrimidine derivatives has been explored in various studies. For instance, the electrochemical synthesis of adducts of 2-aminopyridine and methanol in metal chelates of a tridentate Schiff base ligand has been reported, where the compounds were characterized by several techniques including IR spectroscopy and X-ray diffraction . Although this study does not directly synthesize this compound, it provides insights into the methods that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of aminopyrimidine derivatives can be complex, as demonstrated by the crystal structures of Zn and Ni derivatives of 2-aminopyridine complexes . These structures reveal how the ligand is bound to the metal and the presence of intramolecular hydrogen bonds, which could be relevant when considering the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of aminopyrimidine derivatives can be inferred from studies on similar compounds. For example, 2-aminopyrimidine has been used to synthesize organic-inorganic hybrids with silicomolybdenate and silicotungstate, which exhibit interesting properties such as fluorescence and catalytic activity . This suggests that this compound could also participate in various chemical reactions leading to the formation of novel materials with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminopyrimidine derivatives can vary widely. A study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents provides data on solubility trends, which could be extrapolated to understand the solubility behavior of this compound . Additionally, the study on the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives highlights the potential for high yields and green synthesis approaches for aminopyrimidine derivatives .
Scientific Research Applications
1. Magnetic Properties in Copper Complexes
Complexation of Cu(NO3)2 with 4-aminopyrimidine in methanol resulted in a copper(II) complex exhibiting large antiferromagnetic interaction, attributed to its Cu2O2 structure. This highlights its potential in exploring magnetic properties in materials science (Osanai, Ishida & Nogami, 2005).
2. Catalysis in Organic-Inorganic Hybrids
2-Aminopyrimidine was used in synthesizing organic-inorganic hybrids for catalytic oxidation of methanol. These compounds, featuring 2-aminopyrimidine, demonstrated significant catalytic activity and environmental protection potential (Chen et al., 2015).
3. Solubility Studies
The solubility of 2-amino-4-chloro-6-methoxypyrimidine in methanol and other solvents was experimentally determined, offering insights into the solvent interactions and solubility behavior of similar compounds (Yao, Xia & Li, 2017).
4. Synthesis of Imidazoles
2-Aminopyrimidine derivatives were utilized in the synthesis of imidazoles, demonstrating the versatility of 2-aminopyrimidines in organic synthesis and their potential applications in pharmaceuticals (Matsuura et al., 1993).
5. Antimicrobial Activity
Metal complexes of 1-aminopyrimidine-2(1H)-thione, prepared in methanol, showed moderate antimicrobial activity. This suggests potential applications of 2-aminopyrimidine derivatives in developing new antimicrobial agents (Gülcan & Sönmez, 2010).
6. Catalytic Performance in Nanocatalysis
(2-Amino-pyridin-3-yl)-methanol was used in the synthesis of Ni-doped TiO2 nanoparticles for the preparation of pyridopyrimidines, showing effective catalytic performance and high yield in nanocatalysis (Kaiba et al., 2020).
Mechanism of Action
Target of Action
The primary targets of (2-Aminopyrimidin-4-yl)methanol are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
This compound interacts with its protein kinase targets by inhibiting their activity . The compound’s aminopyrimidine and pyridine moieties are critical for these interactions .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. Protein kinases play a key role in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, this compound can potentially disrupt these processes .
Result of Action
The inhibition of protein kinases by this compound can lead to various molecular and cellular effects. For instance, it can potentially disrupt cell growth and division, leading to cell death . The exact effects of this compound on cells depend on the specific types of protein kinases it inhibits, and more research is needed to fully understand these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. As mentioned earlier, light, oxygen, and temperature can affect the stability of this compound . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other molecules that can interact with it. More research is needed to fully understand how these and other environmental factors influence the action of this compound.
properties
IUPAC Name |
(2-aminopyrimidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYCDZQLLFNFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176031 | |
Record name | 4-Pyrimidinemethanol, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2164-67-2 | |
Record name | 2-Amino-4-pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2164-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinemethanol, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrimidinemethanol, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminopyrimidin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.